BRD9 Degradation Potency: CW-3308 vs. dBRD9 and VZ185 in G401 Rhabdoid Tumor Cells
CW-3308 (the target compound) achieves BRD9 degradation with DC50 < 10 nM and Dmax > 90% in the G401 rhabdoid tumor cell line, a BRD9-dependent model where the ncBAF complex is essential for proliferation [1]. In contrast, the widely used tool degrader dBRD9 exhibits IC50 = 56.6 nM (degradation) in MOLM-13 AML cells and is not orally bioavailable . VZ185 (a VHL-based BRD9/BRD7 dual degrader) shows DC50 = 1.8 nM for BRD9 but lacks oral bioavailability and demonstrates BRD7 co-degradation (DC50 = 4.5 nM), reducing target selectivity .
| Evidence Dimension | BRD9 degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 < 10 nM, Dmax > 90% (G401 and HS-SY-II cells) |
| Comparator Or Baseline | dBRD9: IC50 = 56.6 nM (MOLM-13 cells); VZ185: DC50 = 1.8 nM (BRD9) and 4.5 nM (BRD7) |
| Quantified Difference | CW-3308 exhibits >5.6× lower DC50 than dBRD9; VZ185 degrades BRD7 (co-degradation ratio = 2.5× relative to BRD9) whereas CW-3308 shows high degradation selectivity over BRD7 and BRD4 |
| Conditions | G401 rhabdoid tumor cells and HS-SY-II synovial sarcoma cells (CW-3308); MOLM-13 AML cells (dBRD9); recombinant protein degradation assays (VZ185) |
Why This Matters
Lower DC50 translates to reduced compound usage and dosing requirements in cellular and in vivo experiments, while Dmax > 90% ensures near-complete target elimination essential for functional knockdown studies.
- [1] Wang C, Wang M, Wang Y, Rej RK, Aguilar A, Xu T, et al. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9. J Med Chem. 2024;67(16):14125-14154. doi:10.1021/acs.jmedchem.4c00971 View Source
